1-(2-chloro-5-nitrophenyl)-N-methylmethanamine oxalate
Description
1-(2-chloro-5-nitrophenyl)-N-methylmethanamine oxalate is an organic compound that features a chloro and nitro group attached to a phenyl ring, along with a methylmethanamine group
Properties
IUPAC Name |
1-(2-chloro-5-nitrophenyl)-N-methylmethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2.C2H2O4/c1-10-5-6-4-7(11(12)13)2-3-8(6)9;3-1(4)2(5)6/h2-4,10H,5H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHNZKWSFQNAGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)[N+](=O)[O-])Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-5-nitrophenyl)-N-methylmethanamine oxalate typically involves the nitration of 2-chlorobenzene followed by amination and methylation steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-5-nitrophenyl)-N-methylmethanamine oxalate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often use reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
1-(2-chloro-5-nitrophenyl)-N-methylmethanamine oxalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antidepressant activity.
Mechanism of Action
The mechanism of action of 1-(2-chloro-5-nitrophenyl)-N-methylmethanamine oxalate involves its interaction with specific molecular targets. It may act on neurotransmitter pathways, influencing the levels of serotonin and dopamine in the brain, which could explain its potential antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chloro-5-nitrophenyl)-3-phenyl-2-propenone
- 2-chloro-5-nitrophenyl isocyanate
- 2-chloro-5-nitroacetophenone
Uniqueness
1-(2-chloro-5-nitrophenyl)-N-methylmethanamine oxalate is unique due to its specific functional groups and their arrangement, which confer distinct chemical reactivity and potential biological activity compared to similar compounds .
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